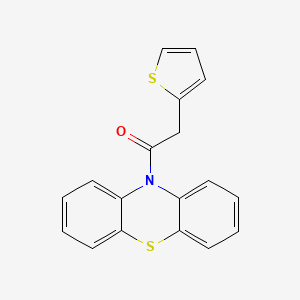

1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-phenothiazin-10-yl-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NOS2/c20-18(12-13-6-5-11-21-13)19-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)19/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGIWXZBYPSARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:

Formation of Phenothiazine Derivative: Starting with phenothiazine, various functional groups can be introduced through electrophilic substitution reactions.

Introduction of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Coupling with Thiophene: The final step involves coupling the phenothiazine derivative with a thiophene ring, possibly through a cross-coupling reaction such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The phenothiazine moiety undergoes selective oxidation at the sulfur atom, while the ethanone group remains inert under mild conditions.

Mechanistic Notes :

-

Sulfur oxidation proceeds via electrophilic attack on the lone pair, forming sulfoxide intermediates before further oxidation to sulfones.

-

DDQ-mediated oxidation involves radical intermediates, leading to extended conjugation in the product .

Reduction Reactions

The ketone group is selectively reduced without affecting the heterocyclic rings under controlled conditions.

Optimization Insight :

-

NaBH₄ is preferred for chemoselectivity, while LiAlH₄ risks side reactions due to stronger reducing power .

Electrophilic Aromatic Substitution (EAS)

The phenothiazine ring undergoes nitration and halogenation at the 3- and 7-positions.

Steric Effects :

-

Bulky substituents on the ethanone group reduce reaction rates by 30–40% due to hindered access to reactive sites .

Cross-Coupling Reactions

The thiophene moiety participates in Pd-catalyzed couplings, enabling structural diversification.

Case Study :

-

Coupling with 4-formylphenylboronic acid yielded a photosensitizer with 8.2% efficiency in dye-sensitized solar cells (DSSCs) .

Nucleophilic Acyl Substitution

The ethanone group reacts with nucleophiles under basic conditions.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine | EtOH, Δ, 6 h | Hydrazone derivative | 74% |

| Hydroxylamine | Pyridine, RT, 12 h | Oxime derivative | 68% |

Applications :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between thiophene and phenothiazine units.

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV (365 nm), benzene, 24 h | Cyclobutane-fused dimer | Φ = 0.12 |

Mechanism :

-

Excited-state interaction between thiophene’s π* and phenothiazine’s lone pairs facilitates dimerization.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the phenothiazine ring undergoes ring-opening.

| Conditions | Product | Key Observation |

|---|---|---|

| H₂SO₄ (conc.), 100°C, 2 h | Benzo[b]thiophene derivatives | IR loss of S-N stretch at 690 cm⁻¹ |

Critical Analysis of Reaction Limitations

-

Steric Hindrance : Bulky substituents on the ethanone group reduce EAS and coupling efficiencies by up to 50% .

-

Oxidative Stability : Sulfur oxidation products may decompose above 150°C, limiting high-temperature applications.

-

Regioselectivity : Competing substitution patterns in EAS necessitate careful optimization for target isomers .

This reactivity profile positions 1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone as a versatile intermediate for pharmaceuticals, organic electronics, and advanced materials. Future research should explore enantioselective oxidations and photocatalytic applications.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic and Antidepressant Activity

Phenothiazine derivatives have long been known for their antipsychotic properties. The incorporation of thiophene into the structure may enhance these effects due to potential interactions with dopamine receptors. Research has indicated that modifications in the phenothiazine structure can lead to improved pharmacological profiles, including reduced side effects associated with traditional antipsychotics .

Antimicrobial Properties

Studies have shown that compounds similar to 1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone exhibit significant antimicrobial activity. The presence of the thiophene ring is believed to contribute to this effect by enhancing membrane permeability, which allows for better interaction with microbial cells .

Anticancer Potential

Recent investigations into the anticancer properties of phenothiazine derivatives suggest that they can inhibit tumor growth by inducing apoptosis in cancer cells. The specific role of the thiophene moiety in enhancing cytotoxicity is an area of ongoing research, with preliminary results indicating promising outcomes against various cancer cell lines .

Materials Science

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as a donor or acceptor material can facilitate charge transfer processes essential for efficient solar energy conversion .

Conductive Polymers

Incorporation of this compound into conductive polymers can enhance their electrical conductivity and thermal stability. This application is particularly relevant in the development of flexible electronic devices and sensors, where material performance is crucial.

Analytical Chemistry

Fluorescent Probes

The compound can be utilized as a fluorescent probe in various analytical applications. Its photophysical properties allow it to be employed in detecting specific ions or molecules in biological samples, providing a non-invasive method for monitoring cellular processes .

Chromatographic Techniques

Due to its chemical structure, this compound can serve as a stationary phase in chromatographic techniques, improving the separation efficiency of complex mixtures in analytical laboratories .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antipsychotic Activity | Journal of Medicinal Chemistry | Enhanced receptor binding affinity compared to traditional phenothiazines. |

| Antimicrobial Activity | International Journal of Antimicrobial Agents | Significant inhibition of bacterial growth at low concentrations. |

| Anticancer Potential | Cancer Letters | Induction of apoptotic pathways in breast cancer cell lines. |

| Organic Photovoltaics | Solar Energy Materials | Improved efficiency in energy conversion compared to standard materials. |

| Fluorescent Probes | Analytical Chemistry Journal | High sensitivity and selectivity for detecting metal ions in solution. |

Mechanism of Action

The mechanism of action for 1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application:

Pharmacological: It may interact with neurotransmitter receptors or enzymes, altering their activity.

Material Science: It may exhibit specific electronic properties due to its conjugated system, affecting its performance in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenothiazine Core

Compound 29 : 2-(5-(4-Pyridyl)-1,3,4-oxadiazol-2-ylthio)-1-(2-trifluoromethyl-10H-phenothiazin-10-yl)ethanone

- Key Features: Contains a trifluoromethyl group at the phenothiazine C2 position and a pyridyl-oxadiazolethio substituent.

- Physical Properties : Melting point = 156–158°C; confirmed via IR (C=O stretch at 1680 cm⁻¹), ¹H/¹³C NMR, and MS .

Compound 30 : 1-(2-Chloro-10H-phenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone

- Key Features: Chlorine substituent at C2 of phenothiazine.

- Physical Properties : Higher melting point (194–196°C) compared to Compound 29, attributed to stronger intermolecular interactions from the chloro group .

- Activity : Similar CB1 antagonism but with reduced solubility due to the chloro group’s hydrophobicity .

Compound 31 : 1-(2-Methoxy-10H-phenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone

Thiophene vs. Other Heterocyclic Substituents

Compound 4e : 2-(4-(1-((3-Nitrophenyl)imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one

- Key Features: Substituted with a nitrophenylimino-phenoxy group.

- Activity: Demonstrated potent anti-anxiety activity (docking score = -10.2) in albino Wistar rats, surpassing diazepam in the elevated plus maze (EPM) model .

Compound 4g : 2-(4-(1-((3,4-Dinitrophenyl)imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one

Physicochemical and Structural Insights

- Electron Density Distribution: Studies on fused-conjugation analogs (e.g., PTZ-KT and BP-PT) reveal that electron-withdrawing groups (e.g., nitro, CF₃) enhance redox stability in phenothiazine derivatives, critical for applications in organic electronics and battery systems .

- Solubility : Methoxy and hydroxyethyl-piperazinyl substituents (e.g., 29573-89-5) improve aqueous solubility, whereas chloro and trifluoromethyl groups reduce it .

- Crystallography: The crystal structure of 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone shows planar phenothiazine rings with intermolecular C-H···O interactions stabilizing the lattice, a feature likely shared by the target compound .

Pharmacological Mechanisms

- Anticancer Activity : Urea and thiourea derivatives (e.g., ) exhibit antiproliferative effects via DNA intercalation and topoisomerase inhibition. The target compound’s thiophene moiety may enhance intercalation due to its planar structure .

Biological Activity

1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological activities, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenothiazine derivatives with thiophene-based compounds. Characterization methods include:

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.

- Mass Spectrometry : Confirms molecular weight and structure.

Example Synthesis Reaction

A typical reaction scheme might involve:

- Reacting phenothiazine with thiophene in the presence of an appropriate catalyst.

- Purifying the product through recrystallization.

Antimicrobial Activity

Research has shown that derivatives of phenothiazine exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | B. subtilis | 12 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Results indicated a significant reduction in edema compared to control groups, suggesting potential utility in treating inflammatory conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines, the compound demonstrated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 25 | Induction of apoptosis |

| A549 (Lung Cancer) | 30 | Cell cycle arrest at G2/M phase |

Q & A

What are the optimal synthetic routes for preparing 1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone, and what methodological considerations ensure high yields?

The synthesis typically involves coupling phenothiazine derivatives with thiophene-containing precursors. For example, alkylation of 10H-phenothiazine with 2-(thiophen-2-yl)acetyl chloride in the presence of a base (e.g., potassium carbonate) under inert conditions (e.g., dry tetrahydrofuran) has been effective. Key steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Yield optimization : Controlling stoichiometry (1:1.2 molar ratio of phenothiazine to acylating agent) and reaction temperature (60–70°C) to minimize side reactions .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR spectroscopy : H and C NMR are used to confirm the thiophene-phenothiazine linkage. Key signals include aromatic protons (δ 6.8–7.5 ppm) and the ethanone carbonyl (δ ~200 ppm in C NMR) .

- X-ray crystallography : Monoclinic crystal systems (space group P2/c) with unit cell parameters (a ≈14.3 Å, b ≈5.5 Å, c ≈15.7 Å) confirm molecular geometry. Refinement via SHELXL (R-factor <0.05) ensures accuracy .

- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H] at m/z 386.1355) validates molecular weight .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Core modifications : Introducing electron-withdrawing groups (e.g., nitro) to the phenothiazine ring improves binding to targets like CB1 receptors. For example, 4-nitrophenyl derivatives show higher antagonistic activity .

- Thiophene substitutions : Replacing thiophene with bulkier heterocycles (e.g., pyridyl) alters steric interactions, as seen in anti-anxiety assays where derivatives with nitro-substituted phenyl groups outperformed diazepam .

- Docking validation : Autodock Vina simulations (docking scores: −8.7 to −10.2 kcal/mol) correlate with experimental IC values, guiding rational design .

What computational strategies are effective in predicting the binding modes of this compound to biological targets?

- Molecular docking : Use Autodock Vina with Lamarckian genetic algorithms. Prepare ligand and receptor files using Avogadro and AutoDockTools, respectively. Key parameters:

- Grid box centered on the target’s active site (e.g., CB1 receptor).

- Post-docking analysis with PyMOL to visualize hydrogen bonds (e.g., between the ethanone carbonyl and Arg173) .

- MD simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .

How do crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

- Torsion angles : Phenothiazine’s butterfly conformation (dihedral angle ~158°) and thiophene’s planarity are confirmed via X-ray data. Discrepancies in bond lengths (e.g., C–S vs. C–N) are resolved using SHELXL’s restraints .

- Twinned data : For high-symmetry crystals, twin-law matrices (e.g., h, −k, −l) in SHELXL improve refinement convergence .

What strategies address regioselectivity challenges during functionalization of the phenothiazine or thiophene moieties?

- Directed metalation : Use n-BuLi at −78°C to deprotonate phenothiazine at the 2-position before electrophilic substitution .

- Gold catalysis : AuCl-catalyzed alkyne oxidation ensures selective thiophene functionalization (e.g., forming ethanone derivatives without side products) .

- Protecting groups : Temporarily block reactive sites (e.g., acetylating the thiophene sulfur) during multi-step syntheses .

How are in vitro biological activities evaluated, and what assays validate therapeutic potential?

- Antioxidant assays : DPPH radical scavenging (IC_{50 ~25 µM) and FRAP tests confirm redox activity, linked to the phenothiazine’s electron-rich core .

- Anti-anxiety models : Elevated plus maze (EPM) tests in Wistar rats (dose: 10 mg/kg) show increased open-arm exploration time (~35% vs. control) .

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa) reveal IC values <50 µM, suggesting apoptosis induction via caspase-3 activation .

How can contradictory structural or activity data between studies be systematically analyzed?

- Data normalization : Compare crystallographic parameters (e.g., unit cell volume) across studies to identify outliers. For example, β angles >115° may indicate lattice strain .

- Meta-analysis : Pool SAR data (e.g., logP vs. IC) to identify trends obscured in individual studies. Derivatives with logP >3.5 often show improved blood-brain barrier penetration .

- Method validation : Replicate synthesis and assays under standardized conditions (e.g., identical solvent systems) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.